molecular formula C10H8N2O3 B6597263 2-methoxy-6-nitroquinoline CAS No. 116529-85-2

2-methoxy-6-nitroquinoline

Cat. No.: B6597263
CAS No.: 116529-85-2
M. Wt: 204.18 g/mol
InChI Key: KOOHRHWJWRWVDN-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and are used in various medicinal and industrial applications . The compound this compound features a methoxy group at the second position and a nitro group at the sixth position on the quinoline ring, which imparts unique chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of quinoline, including 2-methoxy-6-nitroquinoline, exhibit significant biological activities, particularly in cancer treatment. A study evaluated various quinoline derivatives for their antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and HT29 (adenocarcinoma). The findings suggested that compounds with nitro and methoxy substitutions could induce apoptosis in cancer cells, indicating their potential as anticancer agents .

Mechanism of Action
The mechanism of action for these compounds often involves the induction of apoptosis through the activation of specific signaling pathways. For instance, quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased sensitivity to chemotherapy.

Antimicrobial Properties

Antituberculosis Activity
Quinoline derivatives have also been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. A study reported that certain substituted quinolines demonstrated promising in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, highlighting their potential use in tuberculosis treatment .

Synthesis of Antimicrobial Agents
The synthesis of this compound can be achieved through various methods, allowing for the modification of its structure to enhance antimicrobial efficacy. For example, derivatives can be synthesized to improve solubility or bioavailability while retaining or enhancing antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. By modifying the nitro and methoxy groups, researchers can tailor the compound's biological activity.

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Variation of nitro groupAltered potency against specific targets
Substitution at C-3 or C-4Enhanced selectivity for cancer cells

Case Studies

Case Study 1: Anticancer Evaluation
A recent study focused on the cytotoxic effects of various quinoline derivatives on human cancer cell lines. This compound was among those tested, showing significant inhibition of cell proliferation compared to standard chemotherapy agents like 5-fluorouracil. The study concluded that this compound could serve as a lead structure for further development into anticancer drugs .

Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of several quinoline derivatives against M. tuberculosis. The results indicated that this compound exhibited potent activity against resistant strains, suggesting its potential role in developing new antitubercular therapies .

Comparison with Similar Compounds

2-Methoxy-6-nitroquinoline can be compared with other quinoline derivatives, such as:

The unique combination of the methoxy and nitro groups in this compound contributes to its distinct chemical behavior and broad range of applications in scientific research and industry .

Biological Activity

2-Methoxy-6-nitroquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C10H8N2O3
  • Structure : The compound features a quinoline backbone with a methoxy group at the 2-position and a nitro group at the 6-position, influencing its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Quinoline derivatives are known for their versatility in medicinal chemistry, exhibiting properties such as:

  • Antimicrobial Activity : Exhibits effectiveness against a range of pathogens.
  • Anticancer Properties : Influences cancer cell proliferation and apoptosis.
  • P-Glycoprotein Inhibition : May inhibit P-glycoprotein, enhancing the efficacy of co-administered drugs by preventing their efflux from cells .

Anticancer Effects

Research indicates that this compound has potential anticancer effects. A study focusing on quinoline derivatives found that certain analogues exhibited significant cytotoxicity against multidrug-resistant gastric carcinoma cell lines. The compound's structure allows it to interfere with cellular processes critical for cancer cell survival .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays, suggesting its utility in treating infections caused by resistant strains of bacteria. Its mechanism may involve disruption of bacterial DNA synthesis or inhibition of essential enzymes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier (BBB) Permeability : Potential to cross the BBB, which is crucial for treating central nervous system disorders .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies demonstrated that this compound derivatives inhibited cell growth in various cancer cell lines, with specific analogues showing enhanced potency compared to standard chemotherapeutic agents .
  • P-Glycoprotein Inhibition :
    • A series of quinoline derivatives were synthesized and evaluated for their ability to inhibit P-glycoprotein. Notably, compounds derived from this compound exhibited effective inhibition, suggesting potential as adjuvants in chemotherapy .
  • Antimicrobial Testing :
    • The compound was tested against several bacterial strains, demonstrating significant antimicrobial activity, which warrants further investigation into its application as an antibiotic agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against gastric carcinoma cells
AntimicrobialEffective against multiple bacterial strains
P-Glycoprotein InhibitionEnhanced drug absorption potential

Properties

IUPAC Name

2-methoxy-6-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10-5-2-7-6-8(12(13)14)3-4-9(7)11-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOHRHWJWRWVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311480
Record name 2-Methoxy-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116529-85-2
Record name 2-Methoxy-6-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116529-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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